molecular formula C20H17N3O4 B12043309 4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12043309
M. Wt: 363.4 g/mol
InChI Key: VMJZBJHRVJJYTG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: NaBH4, LiAlH4

    Nucleophiles: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-hydroxy-N-{2-[(methylamino)carbonyl]phenyl}-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells, leading to antimicrobial effects . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

9-hydroxy-N-[2-(methylcarbamoyl)phenyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C20H17N3O4/c1-21-18(25)12-6-2-3-8-14(12)22-19(26)15-17(24)13-7-4-5-11-9-10-23(16(11)13)20(15)27/h2-8,24H,9-10H2,1H3,(H,21,25)(H,22,26)

InChI Key

VMJZBJHRVJJYTG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O

Origin of Product

United States

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